Class-Level p38α MAPK Inhibitory Potency Benchmark for Pyrazolyl-Ureas
While no quantitative bioactivity data for the target compound (CAS 1006335-40-5) itself was identified in public databases, structurally related pyrazolyl-urea analogs demonstrate low-micromolar-to-nanomolar p38α MAPK inhibition, providing a class-level benchmark for activity expectations. A series of 15 pyrazolyl urea derivatives (3a–o) yielded IC50 values ranging from 0.037 ± 1.56 µM to 0.069 ± 0.07 µM against p38α MAPK, with the most potent compounds matching or surpassing the standard inhibitor SB 203580 (IC50 = 0.043 ± 3.62 µM) [1]. The target compound's combination of a 4-chlorophenylurea moiety and a 3-trifluoromethylpyrazole substituent has not been directly evaluated in any published head-to-head study.
| Evidence Dimension | p38α MAPK inhibition (IC50) |
|---|---|
| Target Compound Data | No published data available for CAS 1006335-40-5 |
| Comparator Or Baseline | Pyrazolyl-urea analogs 3a–3o: IC50 0.037–0.069 µM; SB 203580: IC50 0.043 µM |
| Quantified Difference | Not quantifiable for this specific compound; class activity range spans 0.037–0.069 µM |
| Conditions | Immunosorbent-based p38α MAPK inhibition assay (Acta Pharm. Sin. B 2017) |
Why This Matters
Procurement decisions must account for the absence of direct activity data, meaning the user assumes the risk of unverified potency; the class-level data offers only an expectation range, not a guarantee.
- [1] Synthesis, characterization and pharmacological evaluation of pyrazolyl urea derivatives as potential anti-inflammatory agents. Acta Pharm. Sin. B 2017, 7(3), 347–356. PMID: 28303231 View Source
